2-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is an organic compound characterized by its chloroacetamide structure linked to a sulfamoylphenyl group. This compound is of significant interest in both chemical synthesis and biological research due to its potential therapeutic applications and unique molecular properties. It is classified as a sulfonamide derivative, which is known for its diverse biological activities, including antimicrobial and anticancer effects.
The compound can be sourced from various chemical suppliers and is typically utilized in research laboratories. Its classification falls under the category of sulfonamide derivatives, which are recognized for their sulfonyl functional groups that contribute to their biological activity. This specific compound is also categorized as a chloroacetamide, indicating the presence of a chlorine atom attached to the acetamide group.
The synthesis of 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide generally involves several key steps:
The reaction mechanism primarily involves nucleophilic attack by the amine on the carbon atom of the chloroacetamide group, leading to the formation of the final product, 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide. Yield optimization can often be achieved through careful control of reaction time and temperature.
The molecular structure of 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide features several distinct functional groups:
The molecular formula for this compound is C₁₄H₁₄ClN₃O₂S, with a molecular weight of approximately 317.8 g/mol. The structural representation includes a chloro group, an acetamide moiety, and a sulfamoyl phenyl component.
2-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
The reactivity of this compound allows it to serve as an intermediate in synthesizing more complex organic molecules. For example, it can participate in coupling reactions with various electrophiles to form new sulfonamide derivatives.
The mechanism of action for 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with biological targets, particularly proteins and nucleic acids. The chloroacetamide group acts as an alkylating agent:
Research has indicated that compounds similar to this one exhibit significant enzyme inhibition and potential therapeutic benefits in treating various diseases, including cancer.
2-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has several applications in scientific research:
Structural hybridization integrates distinct pharmacophores into single molecular entities to enhance therapeutic efficacy or overcome limitations of individual components. The rational design of 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide (C~10~H~13~ClN~2~O~3~S, MW 276.74 g/mol) exemplifies this approach, combining a 4-sulfamoylphenyl moiety with a β-chloroacetamide ethyl linker [2] [9]. This configuration enables dual mechanisms: the sulfonamide group facilitates hydrogen bonding with hydrophilic enzyme pockets (e.g., carbonic anhydrase catalytic sites), while the chloroacetamide tail provides electrophilic reactivity for covalent bond formation with nucleophilic residues (e.g., cysteine thiols) in biological targets.
Table 1: Structural Features and Hybridization Rationale of 2-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Structural Component | Chemical Feature | Biological Rationale |
---|---|---|
4-Sulfamoylphenyl | Aromatic sulfonamide | Hydrogen bonding with CA isoforms; mimics endogenous sulfate donors |
Ethylene linker (-CH~2~-CH~2~-) | Two-carbon alkyl chain | Optimal distance for positioning chloroacetamide in catalytic pockets |
2-Chloroacetamide | Electrophilic carbonyl with α-chloro group | Covalent modification of cysteine residues; irreversible inhibition |
This hybridization strategy draws inspiration from clinically significant sulfonamide hybrids. For instance, SLC-0111 (a ureido-sulfonamide CA IX inhibitor in clinical trials) demonstrates potent anticancer activity via pH modulation in hypoxic tumors [6]. Similarly, indisulam exerts antitumor effects through CA inhibition and cell cycle disruption [7]. The ethylene linker in 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide provides conformational flexibility, potentially enhancing binding complementarity compared to rigid scaffolds. Synthetic accessibility further supports its utility—this compound is synthesized via nucleophilic substitution between 4-(2-aminoethyl)benzenesulfonamide and chloroacetyl chloride under mild conditions, enabling scalable production for research [9] .
Chloroacetamide groups serve as privileged warheads in targeted covalent inhibitors due to their selective reactivity with cysteine thiolates within enzyme active sites. This reactivity arises from the α-halo carbonyl structure, where the electron-withdrawing carbonyl group polarizes the C-Cl bond, facilitating S~N~2 displacement by nucleophiles. In 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide, the chloroacetamide enables irreversible inhibition of enzymes critical in disease pathways, including:
Table 2: Chloroacetamide Reactivity and Biological Impact
Reaction Parameter | Characteristics | Biological Consequence |
---|---|---|
Electrophilicity | Moderate Hardness (σ* ~ 0.8 eV) | Selective for protein thiolates over softer nucleophiles |
Reaction Rate (k~inact~) | ~10^2^–10^3^ M^−1^s^−1^ | Sustained target occupancy without off-target promiscuity |
Metabolite Formation | Glutathione adducts (detoxification pathway) | Reduced renal toxicity compared to harder electrophiles |
The β-positioning of chloroacetamide relative to the sulfonamide aromatic ring optimizes steric accessibility for enzymatic nucleophiles. Studies on analogous chloroacetamide-sulfonamides demonstrate >80% irreversible CA IX inhibition within 30 minutes, confirming efficient covalent engagement [6]. Furthermore, this warhead’s reactivity profile balances potency and selectivity—unlike acrylamides, chloroacetamides exhibit lower susceptibility to hydrolysis, enhancing stability in vivo [5].
This compound has emerged as a pivotal tool compound in probing sulfonamide-chloroacetamide hybrids' therapeutic potential. Key research applications include:
Table 3: Key Research Findings for 2-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Biological Activity | Experimental Model | Key Findings |
---|---|---|
Radioprotection | Gamma-irradiated rats | ↓ NF-κB by 65%; ↓ IL-6 by 52%; ↓ MDA by 58% |
CA Inhibition | Recombinant hCA IX/XII | IC~50~ = 10.93–25.06 nM (CA IX); Selectivity index >150 |
Antioxidant Effects | Kidney homogenates | ↑ GSH by 2.1-fold; ↑ SOD activity by 75% |
Antiproliferative Activity | MDA-MB-231 breast cancer cells | Apoptosis induction (22-fold ↑ annexin V staining) |
Ongoing research leverages this scaffold to develop next-generation dual inhibitors targeting tumor-associated enzymes (CA IX, MMP-9) and inflammatory pathways simultaneously [7]. Its synthetic versatility also enables rapid derivatization—substitutions at the chloroacetamide position generate libraries for structure-activity relationship (SAR) studies [3] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9